2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one
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Overview
Description
2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one is a heterocyclic compound that belongs to the class of pyrimido[5,4-b][1,4]oxazines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one typically involves the condensation of 4,5-diaminopyrimidine derivatives with α-bromoisopropyl methyl ketone. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is maintained at a moderate level to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve moderate temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from the reactions of this compound include substituted derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced structural complexity.
Scientific Research Applications
2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, including its use in the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms and the presence of additional functional groups.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused ring system but include sulfur atoms in their structure, leading to different chemical properties and applications.
Pyrazolo[3,4-d]pyrimidines:
The uniqueness of this compound lies in its specific ring structure and the presence of the bromine atom, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H4BrN3O2 |
---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
2-bromo-8H-pyrimido[5,4-b][1,4]oxazin-7-one |
InChI |
InChI=1S/C6H4BrN3O2/c7-6-8-1-3-5(10-6)9-4(11)2-12-3/h1H,2H2,(H,8,9,10,11) |
InChI Key |
DYKNQNKEFWEBEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC(=NC=C2O1)Br |
Origin of Product |
United States |
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